![molecular formula C22H19FN4O2S B2978402 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-11-0](/img/structure/B2978402.png)
7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines was confirmed on the basis of analytical and spectral (IR, 1 H NMR, 13 C NMR and ESIMS) data . For example, the IR spectrum contained a C=O absorption band at 1,678 cm −1. Strong bands observed at 1,532 cm −1 indicate stretching vibrations of C=N groups .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . The respective pyrimido[4,5-d]pyrimidine was obtained in a 38% yield under diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N –N bond .Scientific Research Applications
Molecular Structure and Crystal Formation
The compound 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been studied for its unique molecular and crystal structures. Research reveals that similar molecules exhibit varied crystal structures due to different intermolecular interactions, such as hydrogen bonding and pi-pi stacking interactions. For instance, molecules with a 7-aryl substitution show differences in how they are linked together, forming dimers and chains through specific hydrogen bonds and stacking interactions, indicative of their potential for diverse chemical and physical properties (Jorge Trilleras et al., 2009).
Synthesis and Biological Activity
A series of pyrimidine derivatives linked with morpholinophenyl groups demonstrates significant larvicidal activity, suggesting the potential of similar pyrimido[4,5-d]pyrimidine compounds in developing new pesticides or biologically active substances. The structural variations, particularly with different substituents on the benzyl ring, play a crucial role in enhancing biological efficacy, showcasing the chemical versatility and potential application in bioactive compound synthesis (S. Gorle et al., 2016).
Chemical Reactions and Modifications
The pyrimido[4,5-d]pyrimidine derivatives exhibit various chemical behaviors, including regioselective amination, which is essential for synthesizing amino-substituted derivatives. These reactions are crucial for developing novel compounds with potential applications in medicinal chemistry, highlighting the compound's utility in synthesizing diverse derivatives with specific biological or chemical properties (A. Gulevskaya et al., 1994).
Antitumor Activities
Pyrimido[4,5-d]pyrimidine derivatives, through specific synthetic routes, have been identified as potent inhibitors of mammalian dihydrofolate reductase, showcasing significant activity against certain carcinomas. This underlines the potential of such compounds in the development of new chemotherapeutic agents, providing a foundation for further research into their antitumor properties (E. Grivsky et al., 1980).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrimidine structure often interact with various enzymes and receptors in the body. For example, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Mode of Action
The compound could bind to its target protein and alter its function. This could lead to changes in the biochemical processes that the protein is involved in .
Biochemical Pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For instance, if the compound targets CDK2, it could affect cell cycle progression and potentially induce apoptosis .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound has an inhibitory effect on CDK2, it could lead to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-13-4-6-14(7-5-13)12-30-20-17-19(26(2)22(29)27(3)21(17)28)24-18(25-20)15-8-10-16(23)11-9-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXGMFGUFFMDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
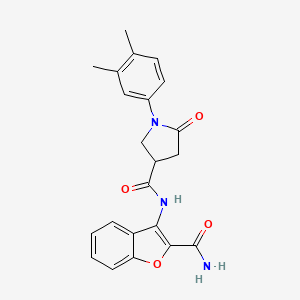
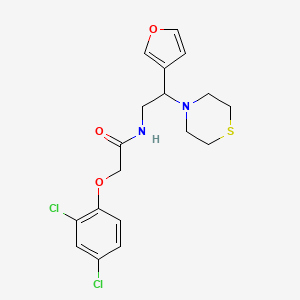
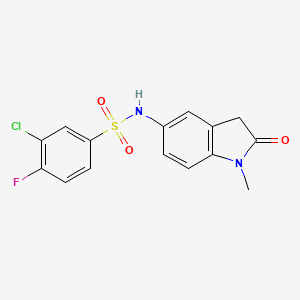
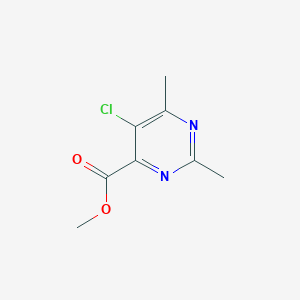
![Tert-butyl N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2978326.png)
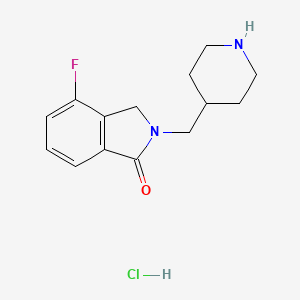
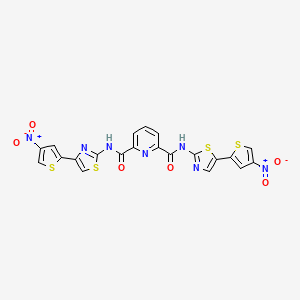
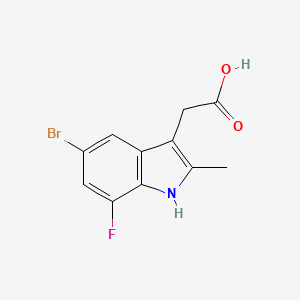
![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)

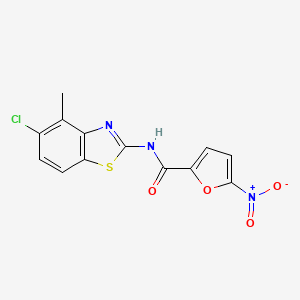
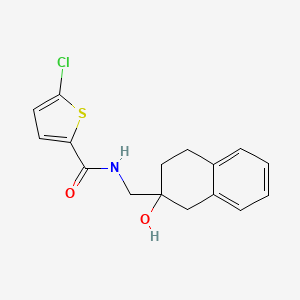
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2978340.png)
![N-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2978341.png)
